

A Comprehensive Spectroscopic Guide to 4,4-Dimethyl-2-pentenoic Acid

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Compound of Interest

Compound Name: 4,4-Dimethyl-2-pentenoic acid

CAS No.: 6945-35-3

Cat. No.: B1623637

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This technical guide provides an in-depth analysis of the expected spectroscopic data for **4,4-Dimethyl-2-pentenoic acid** (C₇H₁₂O₂, MW: 128.17 g/mol).^{[1][2]} Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the characterization of this unsaturated carboxylic acid. While a complete experimental dataset for this specific molecule is not readily available in public databases, this guide synthesizes data from analogous structures and established spectroscopic principles to provide a robust predictive framework.

Introduction

4,4-Dimethyl-2-pentenoic acid is an α,β -unsaturated carboxylic acid. Its structure, featuring a tert-butyl group adjacent to a double bond and a carboxylic acid moiety, presents a unique spectroscopic fingerprint. Understanding these spectral characteristics is crucial for its identification, purity assessment, and the elucidation of its role in various chemical and biological processes. This guide will delve into the expected ¹H NMR, ¹³C NMR, IR, and MS data, providing both predicted values and a detailed rationale for these predictions based on fundamental principles and data from similar compounds.

Part 1: Nuclear Magnetic Resonance (NMR)

Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For **4,4-Dimethyl-2-pentenoic acid**, both ^1H and ^{13}C NMR will provide critical information about its carbon skeleton and the chemical environment of its protons.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following protocol outlines a standard procedure for obtaining high-quality NMR spectra of a carboxylic acid like **4,4-Dimethyl-2-pentenoic acid**.

Sample Preparation:

- Weigh approximately 5-10 mg of the solid **4,4-Dimethyl-2-pentenoic acid** into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl_3) or Dimethyl Sulfoxide-d₆ (DMSO-d_6). CDCl_3 is a common choice for general organic compounds, while DMSO-d_6 is particularly useful for ensuring the observation of the acidic carboxylic proton.^[3]
- Add a small amount of an internal standard, typically Tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).^[4]
- Cap the NMR tube and gently agitate until the sample is fully dissolved.

Instrumental Parameters (for a 400 MHz Spectrometer):

- ^1H NMR:
 - Number of Scans: 16-32 (to achieve a good signal-to-noise ratio)
 - Relaxation Delay: 1-2 seconds
 - Spectral Width: 0-15 ppm

- ^{13}C NMR:
 - Number of Scans: 1024 or more (due to the lower natural abundance of ^{13}C)
 - Technique: Proton-decoupled for simplified spectra (singlets for each unique carbon)
 - Spectral Width: 0-200 ppm

Predicted ^1H NMR Data and Interpretation

The ^1H NMR spectrum is expected to show signals corresponding to the five distinct proton environments in the molecule.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~12.0	Broad Singlet	1H	-COOH	The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. Its chemical shift is typically in the 10-13 ppm range. ^{[5][6]}
~7.1	Doublet	1H	=CH-COOH	This vinylic proton is adjacent to the electron-withdrawing carboxylic acid group, leading to a significant downfield shift. It will be split by the adjacent vinylic proton.
~5.8	Doublet	1H	-CH=	This vinylic proton is adjacent to the tert-butyl group and will be split by the other vinylic proton. It

is expected to be more upfield than the proton at C2 due to the lesser electron-withdrawing effect of the tert-butyl group compared to the carboxylic acid.

~1.1

Singlet

9H

-C(CH₃)₃

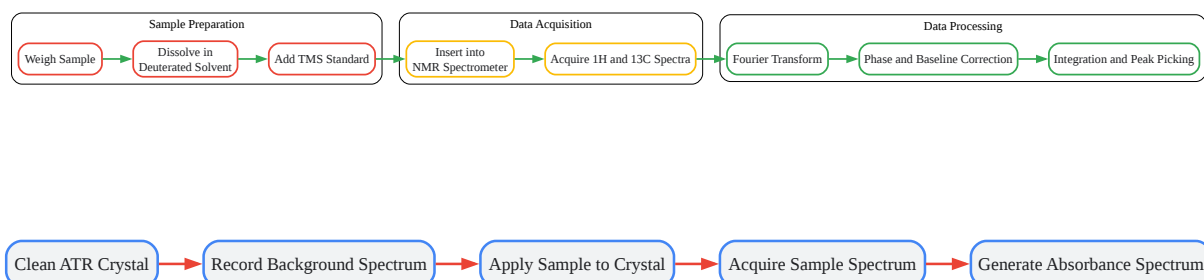
The nine protons of the tert-butyl group are chemically equivalent and have no adjacent protons to couple with, resulting in a sharp singlet. This signal is in the typical upfield region for alkyl protons.

Predicted ¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will show a signal for each of the seven unique carbon atoms.

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~172	-COOH	The carbonyl carbon of a carboxylic acid is highly deshielded and typically appears in the 160-180 ppm range.[5]
~150	=CH-COOH	This vinylic carbon is deshielded due to its sp^2 hybridization and its proximity to the electronegative oxygen atoms of the carboxylic acid.
~125	-CH=	This vinylic carbon is also in the downfield region for sp^2 carbons but is expected to be more upfield than the carbon at C2.
~34	-C(CH ₃) ₃	The quaternary carbon of the tert-butyl group.
~29	-C(CH ₃) ₃	The methyl carbons of the tert-butyl group are all equivalent.

Diagram of NMR Workflow



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Caption: Workflow for ATR-FTIR data acquisition.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Acquiring a Mass Spectrum

Electron Ionization (EI) is a common ionization technique for volatile organic compounds.

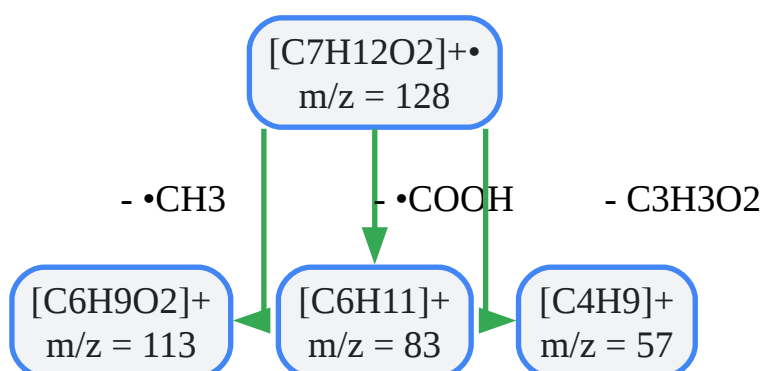
- Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
- The sample is vaporized and enters the ion source.
- In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. [7]4. The resulting positively charged ions are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion, generating a mass spectrum.

Predicted Mass Spectrum and Interpretation

The mass spectrum will show the molecular ion peak and several characteristic fragment ions.

Predicted m/z	Proposed Fragment	Rationale
128	$[M]^+$	The molecular ion, corresponding to the molecular weight of the compound. Its intensity may be weak for some carboxylic acids. [8]
113	$[M - CH_3]^+$	Loss of a methyl group from the tert-butyl moiety.
83	$[M - COOH]^+$	Loss of the carboxylic acid group.
57	$[C(CH_3)_3]^+$	The stable tert-butyl cation, which is often a prominent peak for compounds containing this group.
45	$[COOH]^+$	The carboxonium ion.

Diagram of Mass Spectrometry Fragmentation



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Caption: Predicted fragmentation of **4,4-Dimethyl-2-pentenoic acid** in EI-MS.

Conclusion

This guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for **4,4-Dimethyl-2-pentenoic acid**. By understanding the principles behind these techniques and the predicted spectral features, researchers can confidently identify and characterize this molecule. The provided protocols serve as a starting point for experimental work, and the interpretations offer a framework for data analysis. The combination of these three spectroscopic techniques provides a powerful and complementary approach to the structural elucidation of organic compounds.

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